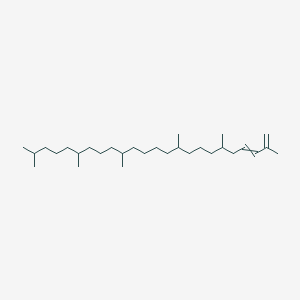

2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene

Description

2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene is an organic compound with the molecular formula C30H50 It is a hydrocarbon with a structure characterized by multiple methyl groups attached to a long carbon chain with two double bonds at positions 1 and 3

Properties

CAS No. |

78228-16-7 |

|---|---|

Molecular Formula |

C30H58 |

Molecular Weight |

418.8 g/mol |

IUPAC Name |

2,6,10,15,19,23-hexamethyltetracosa-1,3-diene |

InChI |

InChI=1S/C30H58/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h11,15,26-30H,1,9-10,12-14,16-24H2,2-8H3 |

InChI Key |

IGCQBYWWFUGYPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CC=CC(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene can be achieved through various organic synthesis techniques. One common method involves the use of hexaphenyl-1,4-butanediyldiphosphonium dibromide and 6,10-dimethyl-5,9-undecadien-2-one (geranylacetone) as starting materials . The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) in an inert atmosphere to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the extraction of squalene from natural sources such as shark liver oil or plant oils. The extracted squalene is then subjected to chemical modifications to introduce the desired double bonds at specific positions, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its potential role in biological membranes and as a precursor for biosynthetic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Mechanism of Action

The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene involves its interaction with various molecular targets and pathways. The compound can integrate into lipid bilayers of cell membranes, affecting membrane fluidity and function. Additionally, its antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Squalene: A naturally occurring polyunsaturated hydrocarbon with a similar structure but with six double bonds.

2,6,10,15,19,23-Hexamethyltetracosane: A saturated hydrocarbon with the same carbon skeleton but without double bonds.

1,6,10,14,18,22-Tetracosahexaen-3-ol: A related compound with hydroxyl groups and multiple double bonds

Uniqueness

2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.